![molecular formula C26H26N4O4S B2965573 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide CAS No. 912886-36-3](/img/no-structure.png)
2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and substitution reactions .科学的研究の応用
Antimicrobial Activity
Research has shown that pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, exhibit significant antimicrobial properties. These compounds have been synthesized as potential antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibitory Activities
Compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors are crucial for the development of antitumor agents, with some compounds showing potent inhibitory activities against human TS and DHFR (Gangjee et al., 2008).
Central Nervous System Depressant Activity
Derivatives of arylthieno[2,3-d]pyrimidin-4-ones have been explored for their potential central nervous system depressant activity. Some synthesized compounds demonstrated marked sedative action, highlighting their potential application in the development of new sedatives (Manjunath et al., 1997).
Insecticidal and Antibacterial Potential
Pyrimidine linked heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity was established, demonstrating the importance of these compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
作用機序
Target of action
Drugs act by binding to receptors that exist in the body to bind to endogenous ligands . These receptors could be proteins, enzymes, or nucleic acids. The role of these targets varies, but they are usually involved in the regulation of physiological processes.
Mode of action
The compound’s interaction with its targets can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding . This binding can lead to changes in the conformation of the target, which can then alter its activity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide.", "Starting Materials": [ "2-(3,4-dimethylanilino)acetyl chloride", "N-phenethylacetamide", "thiosemicarbazide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide in the presence of a base such as triethylamine to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-phenethylacetamide]", "Step 2: Cyclization of the intermediate with thiosemicarbazide in the presence of a base such as sodium acetate to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide", "Step 3: Oxidation of the final product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the desired compound" ] } | |
CAS番号 |
912886-36-3 |
製品名 |
2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide |
分子式 |
C26H26N4O4S |
分子量 |
490.58 |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-17-8-9-20(14-18(17)2)28-23(32)16-29-21-11-13-35-24(21)25(33)30(26(29)34)15-22(31)27-12-10-19-6-4-3-5-7-19/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
InChIキー |
YQZJTLBQEYLYRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
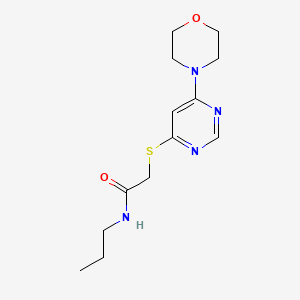
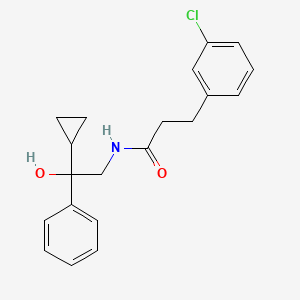
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
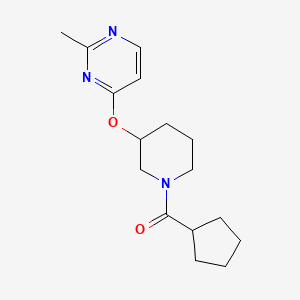
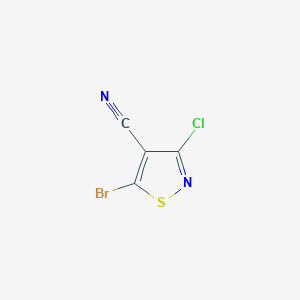
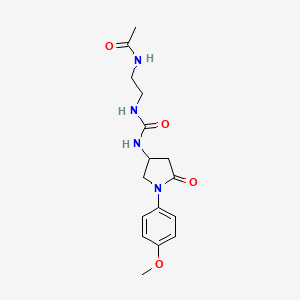
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
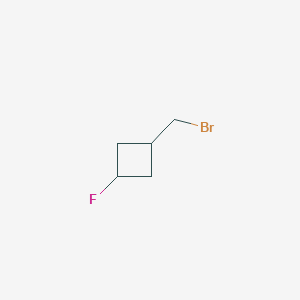
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)